Cyclopentanamine, 1-methyl-
Description
Nomenclature and Chemical Identity in Scholarly Contexts
The precise identification of chemical compounds is paramount in scientific literature to ensure clarity and reproducibility of research. Cyclopentanamine, 1-methyl- is cataloged and referred to under several internationally recognized systems and identifiers.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these rules, the formal name for this compound is 1-methylcyclopentan-1-amine . anaxlab.comchemspider.com This name explicitly describes the structure: a cyclopentane (B165970) ring with a methyl group and an amine group both attached to the first carbon atom.
In various research articles, patents, and chemical databases, this compound is often referred to by several synonyms. These include 1-methylcyclopentanamine , (1-Methylcyclopentyl)amine , and 1-amino-1-methylcyclopentane . anaxlab.comchemspider.com The use of these synonyms is widespread, and familiarity with them is crucial for a comprehensive literature search.
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for Cyclopentanamine, 1-methyl- is 40571-45-7 . anaxlab.comnist.govlabfind.co.kruni.lu This number is a definitive identifier used globally in scientific literature, chemical catalogs, and regulatory databases.
The molecular formula for Cyclopentanamine, 1-methyl- is C6H13N . anaxlab.comnist.gov This formula indicates that each molecule is composed of six carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The molecular weight of the compound is approximately 99.17 g/mol . anaxlab.comnist.gov
Table 1: Chemical Identity of Cyclopentanamine, 1-methyl-
| Identifier | Value |
| IUPAC Name | 1-methylcyclopentan-1-amine anaxlab.comchemspider.com |
| Common Synonyms | 1-methylcyclopentanamine, (1-Methylcyclopentyl)amine, 1-amino-1-methylcyclopentane anaxlab.comchemspider.com |
| CAS Registry Number | 40571-45-7 anaxlab.comnist.govlabfind.co.kruni.lu |
| Molecular Formula | C6H13N anaxlab.comnist.gov |
| Molecular Weight | 99.17 g/mol anaxlab.comnist.gov |
Research Significance and Scope
The utility of Cyclopentanamine, 1-methyl- in the scientific community stems primarily from its role as a building block in organic synthesis.
Cyclopentanamine, 1-methyl- serves as a crucial intermediate in the synthesis of a variety of more complex molecules. ontosight.ai Its structure, featuring a reactive primary amine group attached to a cyclic aliphatic framework, makes it a versatile precursor for creating novel compounds with potential applications in fields such as pharmaceuticals and materials science. ontosight.ai For instance, it can be a starting material for the synthesis of substituted cyclopentanamine derivatives, where the amine group is modified or incorporated into a larger molecular scaffold. fluorochem.co.ukchemscene.commolport.com The cyclopentyl moiety itself can confer specific steric and conformational properties to the target molecules.
Applications in Pharmaceutical and Medicinal Chemistry Research
The scaffold of Cyclopentanamine, 1-methyl- is a key component in the synthesis of various compounds with therapeutic potential. It serves as a crucial intermediate for active pharmaceutical ingredients, facilitating the development of new medications.
One significant area of research involves its use in creating Hepatitis B Virus (HBV) capsid assembly effectors (CAEs). CAEs are a class of antiviral agents that disrupt the normal assembly of the viral capsid, leading to non-functional viral particles and inhibiting replication. In a notable study, N-methylcyclopentylamine (a synonym for Cyclopentanamine, 1-methyl-) was used to synthesize a series of sulfamoylbenzamide derivatives. nih.gov These compounds were designed to interfere with the HBV encapsidation process, a critical step in the viral life cycle. nih.gov Researchers found that several of the synthesized analogs, which incorporated the N-methylcyclopentyl group, exhibited potent anti-HBV activity with submicromolar efficacy. nih.gov The study highlights the importance of the cycloalkyl group in achieving these results. nih.gov
The table below summarizes the findings for a selection of these synthesized derivatives, demonstrating how modifications to the core structure, which includes the 1-methylcyclopentanamine moiety, influence antiviral activity.
| Compound ID | Modification | Anti-HBV Activity (EC₅₀ in µM) |
| 4a | Cyclopentyl group | 0.8 ± 0.1 |
| 4f | N-methylcyclopentyl group | 1.1 ± 0.1 |
| 21 | Inactive control | >10 |
Data sourced from a 2017 study on sulfamoylbenzamide derivatives as HBV capsid assembly effectors. nih.gov EC₅₀ represents the concentration of the drug that gives a half-maximal response.
Utility as a Building Block for Specialty Chemicals and Materials
Cyclopentanamine, 1-methyl- is a versatile building block in organic synthesis, enabling the creation of diverse and complex molecules for both chemical and material science applications. Its distinct structure allows it to be a starting point for producing a variety of specialty chemicals.
Research and patents demonstrate its role in several synthetic processes. For instance, it is a key reactant in the synthesis of Urea (B33335), (1-methylcyclopentyl)-, an alkyl-substituted urea compound. This reaction typically involves the direct reaction of urea with 1-methylcyclopentylamine under heat. Such urea derivatives are studied for their own potential in medicinal chemistry and are also used in the development of novel materials where specific chemical functionalities are required.
Furthermore, the compound has been identified as a component in methods for producing methyl methacrylate (B99206). Methyl methacrylate is an essential monomer used extensively in the production of acrylic plastics (like PMMA), polymers, and other specialty esters. The use of 1-methylcyclopentanamine in catalytic processes for the manufacture of such high-volume industrial chemicals underscores its importance beyond laboratory-scale synthesis.
The table below outlines examples of specialty chemicals and materials derived from Cyclopentanamine, 1-methyl-.
| Product Class | Specific Example/Application | Synthetic Role of Cyclopentanamine, 1-methyl- |
| Urea Derivatives | Urea, (1-methylcyclopentyl)- | Primary amine reactant for synthesis. |
| Antiviral Agents | Sulfamoylbenzamide derivatives | Key structural moiety for HBV capsid effectors. nih.gov |
| Industrial Monomers | Methyl Methacrylate | Component in patented manufacturing methods. |
Investigation in Biological and Pharmacological Studies
The biological and pharmacological activities of derivatives of Cyclopentanamine, 1-methyl- are a significant focus of research. The core structure is explored for its ability to interact with biological targets such as enzymes and receptors, potentially modulating their function.
The most detailed investigations have centered on the antiviral properties of its derivatives. As mentioned previously, compounds incorporating the N-methylcyclopentylamine structure have been identified as potent HBV capsid assembly effectors. nih.gov The mechanism of action for these compounds involves the disruption of capsid protein interactions. nih.gov In the absence of the drug, HBV core proteins assemble into stable capsids. However, in the presence of active compounds derived from 1-methylcyclopentanamine, this assembly process is disturbed, leading to improperly formed and non-functional capsids. nih.gov This direct action on viral protein assembly is a key mechanism for inhibiting viral replication. nih.gov
Studies have quantified the biological efficacy and cellular toxicity of these compounds, which is crucial for determining their therapeutic potential.
| Compound ID | Anti-HBV Efficacy (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) |
| 4a | 0.8 ± 0.1 | >20 |
| 4f | 1.1 ± 0.1 | >20 |
| 32 | 9.2 ± 1.6 | >20 |
| 33 | 3.5 ± 0.7 | >20 |
Data sourced from a 2017 study. nih.gov EC₅₀ is the half-maximal effective concentration against HBV. CC₅₀ is the half-maximal cytotoxic concentration in human cells.
These studies demonstrate that derivatives can exhibit potent biological activity at concentrations that are not toxic to host cells, a critical characteristic for any potential therapeutic agent. nih.gov Beyond antiviral research, other studies have noted the potential for derivatives to interact with the central nervous system, although these investigations are less developed. The core amine structure is a common feature in many biologically active molecules, suggesting that Cyclopentanamine, 1-methyl- will continue to be a valuable scaffold in pharmacological research. ethernet.edu.et
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(7)4-2-3-5-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWASBYPJZBHZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334525 | |
| Record name | Cyclopentanamine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40571-45-7 | |
| Record name | Cyclopentanamine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Methylcyclopentyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Cyclopentanamine, 1-methyl-
The synthesis of Cyclopentanamine, 1-methyl-, is predominantly achieved through two reliable strategies. The first, reductive amination, constructs the molecule by forming the carbon-nitrogen bond through the reaction of a ketone with a primary amine, followed by reduction. The second strategy involves starting with a pre-existing cyclopentylamine (B150401) structure and introducing the methyl group via an alkylation reaction.
Reductive Amination Protocols
Reductive amination is a highly efficient and widely utilized method for synthesizing amines. wikipedia.org This process converts a carbonyl group, in this case, a ketone, into an amine through an intermediate imine. libretexts.orgnih.gov The reaction is typically performed as a one-pot synthesis, which is advantageous for its operational simplicity and efficiency. organic-chemistry.org
The initial step in this pathway is the nucleophilic addition of methylamine (B109427) to the carbonyl carbon of cyclopentanone (B42830). This reaction is generally conducted under weakly acidic conditions, often around pH 4-5, to facilitate the protonation of the carbonyl oxygen, which enhances its electrophilicity. masterorganicchemistry.com The addition of the amine to the ketone forms a hemiaminal intermediate. This intermediate is unstable and subsequently undergoes dehydration, losing a molecule of water to form an N-methylcyclopentanimine. wikipedia.org The removal of water is crucial as it drives the equilibrium towards the formation of the imine. wikipedia.org
Table 1: Components in the Condensation Step
| Reactant | Role | Structure |
|---|---|---|
| Cyclopentanone | Carbonyl Substrate | C₅H₈O |
| Methylamine | Nucleophilic Amine | CH₅N |
| Acid Catalyst (e.g., H⁺) | Facilitates Carbonyl Activation | H⁺ |
| Imine Intermediate | Product of Condensation | C₆H₁₁N |
Once the imine is formed, it is reduced to the final product, Cyclopentanamine, 1-methyl-. This reduction can be accomplished using several reducing agents.
Using Sodium Cyanoborohydride (NaBH₃CN): A particularly effective and commonly used reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com This reagent is a mild and selective reducing agent that is stable in acidic conditions. chemicalbook.com Its key advantage is its ability to selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting ketone. masterorganicchemistry.comchemicalbook.com This chemoselectivity allows for the reaction to be carried out in a single pot where the ketone, amine, and reducing agent are all present simultaneously. organic-chemistry.org The iminium ion is more electrophilic and thus more readily reduced than the carbonyl group of the cyclopentanone. masterorganicchemistry.com
Using Catalytic Hydrogenation: Alternatively, the reduction can be achieved through catalytic hydrogenation. This method involves treating the imine intermediate with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts for this process include palladium (Pd), platinum (Pt), or Raney Nickel. scite.ai The reaction involves the addition of hydrogen across the carbon-nitrogen double bond of the imine. Catalytic hydrogenation is considered a "green" chemistry method as it avoids the use of hydride reagents and typically produces minimal waste.
Table 2: Comparison of Reduction Methods for Imine Intermediate
| Method | Reducing Agent | Key Features |
|---|---|---|
| Chemical Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; suitable for one-pot reactions; stable in weak acid. chemicalbook.comwikipedia.org |
| Catalytic Hydrogenation | H₂ gas with catalyst (e.g., Pd, Pt, Raney Ni) | "Green" method; high atom economy; requires specialized pressure equipment. google.com |
Alkylation Reactions for Amine Formation
An alternative route to Cyclopentanamine, 1-methyl- involves the direct methylation of cyclopentanamine. This pathway falls under the category of nucleophilic substitution reactions, where the amine acts as the nucleophile.
In this method, the lone pair of electrons on the nitrogen atom of cyclopentanamine attacks the electrophilic carbon of a methylating agent. A common and effective methylating agent for this purpose is methyl iodide (CH₃I). rsc.org The iodine atom is a good leaving group, which facilitates the nucleophilic substitution (Sɴ2) reaction. researchgate.net The reaction results in the formation of a new carbon-nitrogen bond, yielding the desired secondary amine. A significant challenge with this method is the potential for over-alkylation. masterorganicchemistry.com The product, Cyclopentanamine, 1-methyl-, is also nucleophilic and can react further with the methylating agent to form a tertiary amine (N,N-dimethylcyclopentanamine) and subsequently a quaternary ammonium (B1175870) salt.
To favor the formation of the desired mono-methylated product and minimize over-alkylation, careful optimization of the reaction conditions is essential. Key parameters include the choice of base, solvent, temperature, and reaction time. researchgate.net
Base: A base is often used to deprotonate the primary amine, increasing its nucleophilicity, or to neutralize the hydrogen iodide (HI) byproduct formed during the reaction. However, using a strong, non-nucleophilic base in stoichiometric amounts can lead to the formation of the amide anion, which is highly reactive and can increase the rate of over-alkylation. Often, the reaction is run with an excess of the starting amine, which can act as both the nucleophile and the base.
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetone (B3395972) or N,N-dimethylformamide (DMF) are often suitable for Sɴ2 reactions. chemspider.comsciforum.net
Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-methylated product, as the activation energy for the second alkylation is often higher.
Reaction Time and Stoichiometry: Controlling the stoichiometry (e.g., using a large excess of the primary amine relative to the methylating agent) and monitoring the reaction over time can help to maximize the yield of the secondary amine and stop the reaction before significant amounts of the tertiary amine are formed. researchgate.net
Table 3: Illustrative Optimization of N-Methylation of Cyclopentanamine
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Secondary Amine (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 18 | Moderate |
| 2 | None (excess amine) | Dichloromethane | 25 | 24 | Low to Moderate |
| 3 | K₂CO₃ | DMF | 25 | 12 | Good |
| 4 | None (excess amine) | Ethanol | 0 | 48 | Moderate |
This table is illustrative and represents general principles for optimizing the selectivity of N-alkylation reactions.
Advanced Synthetic Strategies and Enantioselective Approaches
The synthesis of racemic N-methylcyclopentanamine is commonly achieved via the reductive amination of cyclopentanone with methylamine. researchgate.net This process involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine. wikipedia.org However, producing enantiomerically pure N-methylcyclopentanamine requires more refined techniques that can control the stereochemical outcome.
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. nih.gov In the context of N-methylcyclopentanamine synthesis, catalytic reductive amination is a highly attractive strategy. researchgate.net This one-pot reaction combines a carbonyl compound (cyclopentanone), an amine (methylamine), and a reducing agent in the presence of a catalyst. wikipedia.org
Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel (Ra-Ni), is a widely used approach. nih.gov These heterogeneous catalysts facilitate the reduction of the intermediate imine using molecular hydrogen, offering high atom economy and straightforward product isolation. researchgate.net Ruthenium-based catalysts have also shown high efficiency and stability in reductive amination processes. researchgate.net The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and selectivity, minimizing the formation of byproducts like cyclopentanol (B49286) or tertiary amines. researchgate.net
Another advanced strategy is "hydrogen-borrowing" or hydrogen transfer catalysis. acs.org In this process, a catalyst, often based on iron or other transition metals, temporarily abstracts hydrogen from an alcohol (used as the reductant), which then reduces the imine. This method avoids the need for high-pressure hydrogen gas. acs.org
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst System | Reducing Agent | Key Features |
|---|---|---|
| Pd/C, Pt/C, Ra-Ni | H₂ | Widely used, high efficiency, heterogeneous. researchgate.netnih.gov |
| Ruthenium Complexes | H₂ | Stable, versatile, and highly selective catalysts. researchgate.net |
Asymmetric Synthesis and Chiral Control in Cyclopentane (B165970) Derivatives
Controlling the stereocenter at the C1 position of N-methylcyclopentanamine is paramount for its use in chiral drug synthesis. The two primary strategies to achieve this are the resolution of a racemic mixture and direct asymmetric synthesis.
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. nih.gov
For racemic N-methylcyclopentanamine, a common approach is enzyme-catalyzed acylation. In the presence of an acyl donor (e.g., an ester like ethyl acetate) and a suitable lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B), one enantiomer of the amine will be selectively acylated to form an amide. The resulting mixture of the acylated enantiomer and the unreacted amine enantiomer can then be separated by standard chemical methods. The efficiency and enantioselectivity of the resolution are highly dependent on the specific enzyme, solvent, and acyl donor used. Biocatalytic methods employing imine reductases (IREDs) or reductive aminases (RedAms) also represent a promising avenue for producing chiral amines. researchgate.netacs.org
Stereoselective Reductions: The most direct route to enantiopure N-methylcyclopentanamine is the asymmetric reductive amination of cyclopentanone. acs.org This reaction proceeds through an achiral imine intermediate which is then reduced enantioselectively. This is typically achieved using a chiral catalyst that coordinates to the imine and directs the hydride attack from a reducing agent to one face of the C=N double bond.
Catalysts for this transformation often consist of a transition metal (like rhodium, iridium, or ruthenium) complexed with a chiral ligand, such as chiral phosphines (e.g., BINAP). acs.org Alternatively, chiral N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for asymmetric reactions, including those that can be adapted for the formation of chiral cyclopentane structures. nih.govnih.gov
Intramolecular Cyclizations: While less direct for this specific target, asymmetric intramolecular cyclization reactions represent a sophisticated strategy for constructing chiral cyclopentane rings. nih.gov A hypothetical route could involve an enantioselective intramolecular hydroamination of a suitably designed acyclic amino-alkene. Nickel hydride (NiH) catalyzed hydroamination, for instance, has been developed for the asymmetric synthesis of products containing C-N bonds. rsc.org Such a pathway would establish the cyclopentane ring and the chiral center in a single, highly controlled step. nih.govresearchgate.net
Chiral N-methylcyclopentanamine serves as a "privileged scaffold," a molecular framework that can be elaborated into a variety of more complex, often biologically active, molecules. nih.govresearchgate.netchemistryviews.org Its utility as a building block is documented in numerous patents for pharmaceutical compounds. nih.gov The secondary amine functionality is a key handle for diversification. It can readily undergo reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Further alkylation to generate tertiary amines.
Coupling Reactions: Participation in various cross-coupling reactions to form more complex C-N linkages.
These derivatization strategies allow for the incorporation of the chiral cyclopentylamine motif into larger molecular architectures, which is a common practice in drug discovery and development to explore structure-activity relationships. researchgate.net
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.
Catalytic Reductive Amination: The mechanism begins with the condensation of cyclopentanone and methylamine to form a hemiaminal, which then dehydrates to form an N-methylcyclopentanimine intermediate. wikipedia.org In catalytic hydrogenation, the imine adsorbs onto the surface of the heterogeneous metal catalyst (e.g., Pd/C), where it reacts with activated hydrogen to yield the amine product. researchgate.net The process is a cascade of equilibrium reactions, and conditions must be controlled to favor product formation over side reactions. scite.ai
Enzymatic Resolution: In lipase-catalyzed resolution, the mechanism involves the formation of a covalent acyl-enzyme intermediate. The enzyme's chiral active site binds one enantiomer of the amine more effectively, allowing it to act as a nucleophile and attack the acyl-enzyme complex, forming the amide product and regenerating the free enzyme. The other enantiomer fits poorly in the active site and reacts at a much slower rate.
Asymmetric Imine Reduction: In metal-catalyzed asymmetric hydrogenation, the chiral ligand creates a chiral environment around the metal center. The imine substrate coordinates to this chiral complex in a specific orientation. The hydride is then delivered from the metal to a single face of the imine, leading to the preferential formation of one enantiomer of the amine product. The exact nature of the transition state is complex and depends on the specific catalyst and substrate involved. acs.org
Intramolecular Cyclization: The mechanism of transition-metal-catalyzed intramolecular hydroamination often involves the oxidative addition of the N-H bond to the metal center, followed by migratory insertion of the tethered alkene into the metal-amide bond. rsc.org Subsequent reductive elimination releases the cyclic amine product and regenerates the active catalyst. rsc.org DFT calculations are often employed to elucidate the precise pathways and transition states in such catalytic cycles. nih.gov
Imine Formation and Reduction Mechanisms in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. The reaction is typically carried out in a one-pot fashion, combining the carbonyl compound, the amine, and a reducing agent.
The initial step in the reductive amination of 1-methylcyclopentanone with methylamine is the formation of an imine intermediate. This process begins with the nucleophilic attack of the methylamine's nitrogen atom on the electrophilic carbonyl carbon of 1-methylcyclopentanone. This attack forms a tetrahedral intermediate known as a hemiaminal. The reaction is generally catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
Following the formation of the hemiaminal, a molecule of water is eliminated. The acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine, also known as an iminium ion. Subsequent deprotonation of the nitrogen atom yields the neutral imine.
The final step is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the final amine product, 1-methylcyclopentanamine. This reduction can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, allowing for the entire reaction to be performed in a single pot.
| Step | Reactants | Intermediate/Product | Key Features |
| 1. Nucleophilic Attack | 1-Methylcyclopentanone, Methylamine | Hemiaminal | Formation of a new C-N bond. |
| 2. Dehydration | Hemiaminal | Iminium Ion/Imine | Elimination of a water molecule. |
| 3. Reduction | Imine/Iminium Ion | 1-Methylcyclopentanamine | Conversion of C=N to C-N. |
Nucleophilic Attack and Alkylation Mechanisms
The core of the imine formation lies in the nucleophilic attack of the amine on the carbonyl carbon. The nitrogen atom of methylamine, with its lone pair of electrons, acts as a nucleophile, seeking the electron-deficient carbonyl carbon of 1-methylcyclopentanone. The rate of this nucleophilic addition is influenced by the steric hindrance around the carbonyl group and the nucleophilicity of the amine.
The term "alkylation" in the context of reductive amination refers to the formation of a new carbon-nitrogen bond, effectively alkylating the nitrogen atom of the starting amine. In the synthesis of 1-methylcyclopentanamine from methylamine, the methylamine is alkylated with the 1-methylcyclopentyl group. This process is a direct consequence of the initial nucleophilic addition followed by reduction.
The mechanism of this "alkylation" is distinct from a direct SN2 reaction with an alkyl halide. Instead, it proceeds through the addition-elimination mechanism of imine formation, followed by the reduction of the resulting C=N bond. This two-stage process ensures that the alkyl group (the 1-methylcyclopentyl group) is introduced onto the nitrogen atom in a controlled manner.
Stereochemical Outcomes and Diastereoselectivity in Cyclopentane Ring Systems
The presence of a methyl group on the cyclopentane ring in 1-methylcyclopentanone introduces a stereocenter, which has significant implications for the stereochemical outcome of the reductive amination. The reduction of the intermediate imine can, in principle, lead to the formation of two diastereomers: cis-1-methylcyclopentanamine and trans-1-methylcyclopentanamine.
The diastereoselectivity of the reduction is determined by the direction of the hydride attack on the C=N double bond of the imine intermediate. The cyclopentane ring is not perfectly planar and adopts a puckered conformation, typically an envelope or a twist conformation. The methyl group at the C1 position will preferentially occupy a pseudo-equatorial position to minimize steric strain.
The approach of the reducing agent's hydride to the imine double bond can occur from either the same face as the methyl group (syn-attack) or the opposite face (anti-attack). Steric hindrance plays a crucial role in determining the favored direction of attack. Generally, the hydride will preferentially attack from the less sterically hindered face. In the case of the imine derived from 1-methylcyclopentanone, the methyl group can sterically hinder the approach of the reducing agent from one face of the molecule.
For instance, if the methyl group on the imine creates a more sterically crowded environment on one side of the C=N bond, the hydride will favor attack from the opposite, less hindered side. This will lead to a predominance of one diastereomer over the other. The specific diastereomeric ratio will depend on the size of the reducing agent and the precise conformation of the cyclopentane ring in the imine intermediate. While detailed experimental data on the precise diastereomeric ratio for the synthesis of 1-methylcyclopentanamine is not extensively reported in readily available literature, the principles of steric approach control suggest that a degree of diastereoselectivity is expected.
Enzymatic approaches, utilizing imine reductases (IREDs), have emerged as powerful tools for controlling the stereochemical outcome of reductive aminations. rsc.org These enzymes can exhibit high levels of enantio- and diastereoselectivity, offering a route to specific stereoisomers of substituted amines. rsc.org The active site of the enzyme can precisely orient the imine substrate, leading to a highly selective hydride transfer from the cofactor (typically NADPH) to one face of the C=N bond.
Iii. Chemical Transformations and Derivatization Studies
Reactions Involving the Amine Functional Group
The primary amine of Cyclopentanamine, 1-methyl- is a focal point for a range of chemical modifications, including acylation, sulfonylation, salt formation, and alkylation reactions.
The nucleophilic nature of the amine group in Cyclopentanamine, 1-methyl- facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation Reactions:
Acylation of Cyclopentanamine, 1-methyl- with acyl halides or anhydrides yields the corresponding N-(1-methylcyclopentyl)amides. A notable example is the synthesis of N-(1-methylcyclopentyl)benzamide, which has been prepared through a condensation reaction involving 1-methylcyclopentanol (B105226) and benzyl (B1604629) cyanide in the presence of sulfuric acid. google.com This reaction proceeds with a high yield, reported to be over 94%. google.com Another documented derivative is N-(1-Methylcyclopentyl)acetamide, indicating the successful acylation with acetylating agents. bldpharm.com
These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), thereby driving the reaction to completion. The general scheme for the acylation of Cyclopentanamine, 1-methyl- is presented below:
Reaction Scheme:
R-COCl + H₂N-C₆H₁₁ → R-CONH-C₆H₁₁ + HCl
(RCO)₂O + H₂N-C₆H₁₁ → R-CONH-C₆H₁₁ + R-COOH
Sulfonylation Reactions:
Analogous to acylation, Cyclopentanamine, 1-methyl- can react with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base to afford N-(1-methylcyclopentyl)benzenesulfonamide. This reaction is a standard method for the synthesis of sulfonamides. researchgate.netnih.gov The resulting sulfonamides are often crystalline solids with sharp melting points, and their formation can be used for the characterization of primary and secondary amines.
| Reactant | Product | Reaction Type | Significance |
| Benzoyl chloride | N-(1-methylcyclopentyl)benzamide | Acylation | Synthesis of amide derivatives google.com |
| Acetic anhydride | N-(1-methylcyclopentyl)acetamide | Acylation | Formation of acetylated amines bldpharm.com |
| Benzenesulfonyl chloride | N-(1-methylcyclopentyl)benzenesulfonamide | Sulfonylation | Preparation of sulfonamides researchgate.netnih.gov |
As a primary amine, Cyclopentanamine, 1-methyl- exhibits basic properties and readily reacts with acids to form ammonium (B1175870) salts. The most common of these is the hydrochloride salt, formed by the reaction with hydrochloric acid. nih.gov The formation of the salt involves the protonation of the lone pair of electrons on the nitrogen atom by the acid. lookchem.com
Reaction Scheme: C₆H₁₁-NH₂ + HCl → [C₆H₁₁-NH₃]⁺Cl⁻
The resulting 1-methylcyclopentanamine hydrochloride is a water-soluble solid, a property that is often exploited in pharmaceutical applications to enhance the bioavailability of amine-containing compounds. lookchem.com The hydrochloride salt is more stable and has less odor compared to the free base. lookchem.com
| Property | Value |
| Molecular Formula | C₆H₁₄ClN nih.gov |
| Molecular Weight | 135.63 g/mol nih.gov |
| Appearance | Solid |
| Melting Point | 135-140 °C |
The nitrogen atom in Cyclopentanamine, 1-methyl- can be further functionalized through N-alkylation and quaternization reactions.
N-Alkylation:
N-alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide, to form a secondary amine. For instance, the reaction with methyl iodide would yield N,1-dimethylcyclopentanamine. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the resulting secondary amine, being more nucleophilic than the primary amine, can react further with the alkylating agent to form a tertiary amine (N,N,1-trimethylcyclopentanamine) and subsequently a quaternary ammonium salt. To achieve selective mono-alkylation, reaction conditions such as the stoichiometry of the reactants and the choice of the alkylating agent and base must be carefully controlled.
Quaternization:
Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. If Cyclopentanamine, 1-methyl- is first converted to a tertiary amine through exhaustive alkylation, it can then be quaternized. For example, reaction with an excess of an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium salt. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide. researchgate.net
| Reaction Type | Reactant | Potential Product(s) | Challenges |
| N-Alkylation (mono) | Methyl iodide | N,1-dimethylcyclopentanamine | Over-alkylation to tertiary amine and quaternary salt |
| N-Alkylation (exhaustive) | Excess methyl iodide | N,N,1-trimethylcyclopentanamine | Control of reaction stoichiometry |
| Quaternization | Alkyl halide (on tertiary amine) | Quaternary ammonium salt | Requires prior synthesis of the tertiary amine |
Synthesis of Novel Analogs and Derivatives of Cyclopentanamine, 1-methyl-
The synthesis of novel analogs and derivatives of Cyclopentanamine, 1-methyl-, is a key area of interest for modulating its potential biological activity. These modifications can involve alterations to the cyclopentane (B165970) ring, the amine functionality, or the methyl group.
The design of new derivatives of Cyclopentanamine, 1-methyl-, for enhanced biological activity often focuses on introducing various functional groups to interact with biological targets. For example, cyclopentane-based analogs of the antibiotic muraymycin have been synthesized to target the MraY enzyme, which is essential for bacterial cell wall biosynthesis. nih.gov In these analogs, the cyclopentane ring serves as a scaffold to which other crucial pharmacophoric elements are attached. nih.gov
The synthesis of such derivatives could involve several strategies:
N-Alkylation and N-Acylation: The secondary amine in Cyclopentanamine, 1-methyl-, provides a reactive site for the introduction of a wide variety of substituents. N-alkylation with different alkyl halides or N-acylation with acyl chlorides or anhydrides can be used to introduce new functional groups, potentially altering the compound's lipophilicity, steric profile, and hydrogen bonding capabilities.
Modification of the Cyclopentane Ring: Functionalization of the cyclopentane ring itself can lead to a diverse range of analogs. This could involve introducing substituents at various positions on the ring through reactions such as halogenation, nitration, or oxidation, followed by further transformations.
Chiral Synthesis: The synthesis of enantiomerically pure derivatives is often crucial for biological activity. Asymmetric synthesis methods can be employed to create specific stereoisomers of Cyclopentanamine, 1-methyl- derivatives, allowing for the investigation of stereospecific interactions with biological targets.
A hypothetical synthetic scheme for a derivative of Cyclopentanamine, 1-methyl-, is presented below:
| Step | Reactant 1 | Reactant 2 | Reagent | Product | Purpose of Modification |
| 1 | Cyclopentanamine, 1-methyl- | Benzoyl chloride | Pyridine (B92270) | N-benzoyl-1-methylcyclopentanamine | Introduce an aromatic amide group to explore potential interactions with aromatic binding pockets in biological targets. |
| 2 | N-benzoyl-1-methylcyclopentanamine | Nitric acid/Sulfuric acid | - | N-(nitrobenzoyl)-1-methylcyclopentanamine | Introduce a nitro group for further functionalization or to act as a hydrogen bond acceptor. |
| 3 | N-(nitrobenzoyl)-1-methylcyclopentanamine | Hydrogen gas | Palladium on carbon | N-(aminobenzoyl)-1-methylcyclopentanamine | Reduce the nitro group to an amine, providing a new site for further derivatization. |
This table represents a hypothetical synthetic route and is for illustrative purposes only.
The incorporation of the 1-methylcyclopentylamino moiety into various heterocyclic systems is another strategy to generate novel compounds with potentially interesting pharmacological properties. Heterocyclic rings are common scaffolds in many approved drugs. The secondary amine of Cyclopentanamine, 1-methyl-, can act as a nucleophile in reactions to form new heterocyclic rings or to be attached as a substituent to pre-existing heterocyclic cores.
For example, the amine could be used in condensation reactions with dicarbonyl compounds to form nitrogen-containing heterocycles like pyrroles or pyrazoles. Alternatively, it could be used in nucleophilic substitution reactions with halogenated heterocycles to attach the 1-methylcyclopentylamino group to rings such as pyridines, pyrimidines, or quinolines.
The table below illustrates potential heterocyclic systems that could be synthesized using Cyclopentanamine, 1-methyl-, as a building block:
| Heterocyclic System | Synthetic Strategy | Potential Biological Relevance |
| Pyrrole | Paal-Knorr synthesis with a 1,4-dicarbonyl compound. | Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. |
| Imidazole | Reaction with a 1,2-dicarbonyl compound and an aldehyde in the presence of ammonia (B1221849) or an ammonium salt. | Imidazole is a core structure in many biologically active molecules, including antifungal and anticancer agents. |
| Pyridine | Hantzsch pyridine synthesis, where the amine could be incorporated as a substituent on the dihydropyridine (B1217469) ring. | Pyridine and its derivatives are found in numerous pharmaceuticals with diverse therapeutic applications. |
| Quinoline (B57606) | The amine could be used in reactions like the Combes quinoline synthesis or the Doebner-von Miller reaction to form substituted quinolines. | Quinolines are a well-established class of compounds with antimalarial, antibacterial, and anticancer activities. |
This table outlines potential synthetic routes and is for conceptual purposes.
Iv. Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure and dynamic properties of chemical compounds.
Conformational Analysis of Cyclopentanamine, 1-methyl-
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like Cyclopentanamine, 1-methyl-, which contains a flexible five-membered ring, conformational analysis is key to identifying the most stable three-dimensional structures. The cyclopentane (B165970) ring is not planar and adopts puckered conformations, such as the envelope and half-chair forms, to relieve torsional strain. The positions of the methyl and amine substituents (axial vs. equatorial) further influence the relative energies of these conformers.
While specific theoretical studies detailing a comprehensive conformational analysis of Cyclopentanamine, 1-methyl- are not extensively available in the public domain, the principles of such an analysis would involve using computational methods to:
Identify all possible low-energy conformations (local minima on the potential energy surface).
Calculate the relative energies of these conformers to determine their populations at a given temperature.
Determine the energy barriers to interconversion between different conformations.
Such studies are foundational for understanding how the molecule's shape influences its physical properties and interactions with other molecules.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. mdpi.com
Specific molecular dynamics simulations focused solely on Cyclopentanamine, 1-methyl- are not readily found in published literature. However, the application of MD to this compound would be valuable for:
Simulating its behavior in different solvent environments to understand solvation effects.
Investigating its interaction with biological targets, such as enzymes or receptors, to elucidate potential mechanisms of action if the compound were part of a drug discovery study.
Exploring the dynamics of the cyclopentane ring and the flexibility of the substituents.
These simulations provide insights into the time-dependent behavior of the molecule that is not captured by static conformational analysis.
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. wavefun.com These methods provide a fundamental understanding of chemical bonding, reactivity, and spectroscopic properties.
Electronic Structure and Reactivity Predictions
Quantum chemical calculations can be used to model the distribution of electrons within a molecule and to predict its reactivity. Methods like Density Functional Theory (DFT) are often employed to calculate various molecular properties. For Cyclopentanamine, 1-methyl-, these calculations can provide insights into:
The distribution of electric charge and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions.
The energies of the frontier molecular orbitals (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons and thus its chemical reactivity.
The prediction of reaction pathways and transition states for chemical transformations involving the amine or cyclopentyl moieties.
While specific research articles detailing these predictions for Cyclopentanamine, 1-methyl- are sparse, various computed properties are available in chemical databases, derived from such theoretical models.
Computed Molecular Properties of Cyclopentanamine, 1-methyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H13N | nist.gov |
| Molecular Weight | 99.1741 g/mol | nist.gov |
| IUPAC Standard InChIKey | TWASBYPJZBHZQJ-UHFFFAOYSA-N | nist.gov |
| CAS Registry Number | 40571-45-7 | nist.gov |
Prediction of Spectroscopic Properties
Quantum chemical calculations are also used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. For Cyclopentanamine, 1-methyl-, these methods can be used to predict:
NMR Spectra : Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.govgithub.io These predictions are highly sensitive to the molecular conformation, and by comparing calculated spectra for different conformers with experimental data, the dominant solution-phase structure can be determined.
Vibrational Spectra : The frequencies and intensities of infrared (IR) and Raman spectra can be calculated to help assign the vibrational modes of the molecule.
The prediction of spectroscopic properties is a valuable tool for structural elucidation and for understanding the vibrational dynamics of the molecule. While online tools and software can predict such spectra, detailed, peer-reviewed computational studies specifically for Cyclopentanamine, 1-methyl- are not widely documented.
V. Biological and Pharmacological Research Applications
Interaction with Biomolecules and Cellular Systems
Comprehensive studies detailing the interaction of Cyclopentanamine, 1-methyl- with various biomolecules and cellular systems have not been identified in the reviewed scientific literature. The following subsections summarize the lack of available data.
There is no specific data available in published research regarding the binding of Cyclopentanamine, 1-methyl- to particular molecular targets, such as receptors or enzymes. While related structures, like certain cyclopentane (B165970) derivatives, have been investigated for their roles as enzyme inhibitors, this research does not extend to Cyclopentanamine, 1-methyl- itself.
| Molecular Target | Binding Affinity (Kᵢ, Kₑ, IC₅₀) | Assay Method | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Dedicated pharmacological studies on the effects of Cyclopentanamine, 1-methyl- on neurotransmitter systems are absent from the scientific literature. Research on analogous compounds and their interactions with monoamine transporters—such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—exists, but no such investigation has been published for Cyclopentanamine, 1-methyl-.
| Neurotransmitter System | Observed Effect | Method of Study | Reference |
| Dopaminergic | Data Not Available | Data Not Available | Data Not Available |
| Noradrenergic | Data Not Available | Data Not Available | Data Not Available |
| Serotonergic | Data Not Available | Data Not Available | Data Not Available |
Medicinal Chemistry and Drug Discovery Research
The role of Cyclopentanamine, 1-methyl- in medicinal chemistry appears to be limited to its use as a precursor or building block in synthetic chemistry, rather than as a therapeutic agent itself.
There is no evidence in the reviewed literature to suggest that Cyclopentanamine, 1-methyl- is currently being developed or has been investigated as a potential therapeutic agent for any specific condition. A historical patent notes its use in creating other compounds with anorectic properties, but the therapeutic potential was not attributed to Cyclopentanamine, 1-methyl- itself google.com.
| Therapeutic Area | Rationale for Development | Stage of Research | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Cyclopentanamine, 1-methyl- is documented as a chemical reactant and intermediate in the synthesis of more complex molecules for pharmaceutical research lookchem.com. For instance, its hydrochloride salt has been used as a starting material in the synthesis of a series of 6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives, which were subsequently evaluated as potential activators of ATP-sensitive potassium (KATP) channels sci-hub.box. Additionally, a patent describes a method for preparing an intermediate, N-(1-methylcyclopentyl)-benzamide, which is then used to synthesize Cyclopentanamine, 1-methyl-, identifying it as a "pharmaceutical intermediate" google.com.
No studies detailing the antiviral profiling of Cyclopentanamine, 1-methyl- or its activity against any specific pathogens have been found in the public domain. While the broader class of cyclopentane-containing molecules has been a subject of antiviral research, particularly as carbocyclic nucleoside analogues, this work does not specifically include Cyclopentanamine, 1-methyl- nih.gov.
| Pathogen | Assay Type | Activity Measure (e.g., EC₅₀, IC₅₀) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Research on Cyclopentanamine, 1-methyl- in Anticancer Applications Remains Limited
Initial investigations into the biological and pharmacological applications of Cyclopentanamine, 1-methyl- have not yielded specific research detailing its direct involvement in anticancer activity or the induction of apoptosis. Extensive searches of available scientific literature and research databases did not reveal studies focusing on this particular chemical compound for these purposes.
Current published research in the field of anticancer agents with a cyclopentane moiety has centered on various derivatives, which are structurally distinct from Cyclopentanamine, 1-methyl-. These include cyclopentenone derivatives such as prostaglandins (B1171923) and jasmonates, which have been noted for their pro-apoptotic effects in cancer cells. Additionally, research has explored cyclopentane-fused anthraquinone (B42736) derivatives and cyclopamine (B1684311) derivatives, with some showing potential in inhibiting cancer cell growth. However, this body of research does not extend to Cyclopentanamine, 1-methyl-.
At present, there is a lack of specific data, including detailed research findings or data tables, to support a discussion on the anticancer research and apoptosis induction properties of Cyclopentanamine, 1-methyl-. Further investigation would be required to determine if this compound possesses any activity in this area.
Vi. Environmental and Safety Considerations in Research
Methodologies for Studying Environmental Impact
To ascertain the environmental impact of a compound like Cyclopentanamine, 1-methyl-, specific analytical methodologies are employed to track its degradation and identify its transformation products.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, detection, and identification of organic molecules in complex mixtures. rsc.org This method is particularly useful for identifying the degradation products of a parent compound in environmental samples. The liquid chromatography component separates the various compounds in a sample, after which the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio. youtube.com Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information that aids in the identification of unknown degradation products. youtube.com This technique offers high sensitivity and specificity, making it ideal for tracing the fate of chemicals in the environment. rsc.org
Stable Isotope Probing (SIP) is a powerful tool used to trace the metabolic activity of microorganisms and identify those responsible for the biodegradation of specific contaminants. nih.govresearchgate.net In a SIP study, a substrate (in this case, Cyclopentanamine, 1-methyl-) is synthesized with a stable isotope label, typically ¹³C or ¹⁵N. This labeled compound is then introduced into an environmental sample (e.g., soil or water). Microorganisms that consume the labeled substrate will incorporate the stable isotopes into their cellular components, such as DNA, RNA, or lipids. nih.govresearchgate.net By extracting and analyzing these biomarkers, researchers can identify the specific microorganisms that are actively degrading the compound of interest. nih.gov This technique provides a direct link between a specific metabolic function (biodegradation) and the identity of the microorganisms performing it. nih.govbohrium.com
Safety Data and Handling in Laboratory Research
The safe handling of Cyclopentanamine, 1-methyl- in a laboratory setting is paramount to protect researchers from potential hazards. This compound is classified as a flammable and corrosive liquid, necessitating strict adherence to safety protocols. noaa.govstoremasta.com.au
General Handling and Storage Precautions:
Handle only in a well-ventilated area or in a closed system with appropriate exhaust ventilation. fishersci.com
Keep away from open flames, hot surfaces, and all sources of ignition. storemasta.com.aufishersci.com
All equipment used when handling the product must be grounded to prevent static discharge. noaa.govlgcstandards.com
Use non-sparking tools. noaa.gov
Store in a dry, cool, and well-ventilated place in a tightly closed container. fishersci.com
Store in a designated corrosives area. fishersci.com
Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. noaa.gov
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield. lgcstandards.com
Skin Protection: Wear suitable protective clothing and impervious gloves (e.g., nitrile rubber). lgcstandards.com
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. lgcstandards.com
First-Aid Measures:
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. fishersci.com
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention. fishersci.com
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. fishersci.com
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately. fishersci.com
Spill and Leak Procedures:
Eliminate all ignition sources. noaa.gov
Evacuate personnel to a safe area. lgcstandards.com
Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite. noaa.gov
Use clean, non-sparking tools to collect the absorbed material and place it into a suitable container for disposal. noaa.gov
Prevent entry into waterways, sewers, basements, or confined areas. noaa.gov
Table 1: Hazard Identification for Cyclopentanamine, 1-methyl- This table is based on general information for flammable and corrosive amines and may not be exhaustive for this specific compound.
| Hazard | Description |
|---|---|
| Flammability | Highly flammable liquid and vapor. noaa.gov |
| Corrosivity | Causes severe skin burns and eye damage. noaa.gov |
| Inhalation | May cause respiratory irritation. Vapors can be harmful. |
| Ingestion | Harmful if swallowed. Causes burns to the digestive tract. |
Table 2: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommendation |
|---|---|
| Eye/Face | Chemical safety goggles and face shield. lgcstandards.com |
| Skin | Impervious gloves (nitrile rubber), lab coat, and other protective clothing. lgcstandards.com |
| Respiratory | Use in a well-ventilated area or with a respirator if ventilation is inadequate. lgcstandards.com |
Table 3: Incompatible Materials
| Material Class | Examples |
|---|---|
| Strong Oxidizing Agents | Peroxides, Nitrates |
| Acids | Hydrochloric acid, Sulfuric acid |
| Halogenated Organics | Carbon tetrachloride |
| Isocyanates | Toluene diisocyanate |
| Anhydrides and Acid Halides | Acetic anhydride, Acetyl chloride |
GHS Classification and Hazard Statements
The GHS provides a standardized framework for communicating the hazards of chemical substances. For Cyclopentanamine, 1-methyl- (CAS Number: 40571-45-7) and its closely related hydrochloride salt, several hazard classifications have been identified. The compound is considered an irritant matrixscientific.com. Data for the hydrochloride form of the compound indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation nih.gov.
Specific hazard statements (H-statements) associated with the compound and its salt are detailed below.
Table 1: GHS Hazard Statements for Cyclopentanamine, 1-methyl- and its Hydrochloride Salt
| Hazard Code | Hazard Statement | Applies to | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | Hydrochloride Salt | nih.gov |
| H315 | Causes skin irritation | Hydrochloride Salt | nih.gov |
| H317 | May cause an allergic skin reaction | Free Amine | matrixscientific.com |
| H319 | Causes serious eye irritation | Free Amine & Hydrochloride Salt | matrixscientific.comnih.gov |
In addition to hazard statements, precautionary statements (P-statements) provide standardized advice on the correct handling and storage of the chemical.
Table 2: GHS Precautionary Statements
| Precautionary Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. aksci.com |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. matrixscientific.comaksci.com |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. aksci.com |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. matrixscientific.comaksci.com |
| P405 | Store locked up. aksci.com |
Safe Laboratory Practices and Waste Management
Given the hazardous properties of aliphatic amines, all work with Cyclopentanamine, 1-methyl- should be conducted with strict adherence to safety protocols. cdc.gov
Safe Laboratory Practices:
Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. cdc.govpentachemicals.eu
Personal Protective Equipment (PPE): Researchers must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses or goggles, and a laboratory coat to prevent skin and eye contact. cdc.govpentachemicals.eufishersci.com
Handling: Avoid direct contact and inhalation. pentachemicals.eufishersci.se Given that many related compounds are flammable, it is prudent to keep the substance away from heat, sparks, and open flames. fishersci.comfishersci.se Electrical equipment should be properly grounded, and non-sparking tools should be used to prevent ignition from static discharge. pentachemicals.eufishersci.comfishersci.com
Storage: Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated place designated for chemical storage. pentachemicals.eufishersci.comcollectandrecycle.com The storage area should be away from incompatible materials such as strong oxidizing agents and acids. collectandrecycle.comcalpaclab.com
Waste Management: Proper disposal of Cyclopentanamine, 1-methyl- and its containers is crucial to prevent environmental contamination. Amines can be harmful to aquatic life and ecosystems and should not be released into drains or sewers. collectandrecycle.com
Segregation and Labeling: Amine waste must be segregated from other chemical waste streams to prevent hazardous reactions. collectandrecycle.com All waste containers must be made of compatible materials, kept tightly sealed, and clearly labeled with their contents and associated hazards. collectandrecycle.com
Storage of Waste: Waste containers should be stored in a cool, well-ventilated area away from heat and incompatible substances, similar to the pure chemical. collectandrecycle.com
Disposal: For final disposal, a licensed and qualified hazardous waste management company should be contacted. collectandrecycle.com This ensures that the chemical waste is handled and treated in an environmentally safe manner and in accordance with all applicable regulations. collectandrecycle.com Contaminated containers must also be disposed of as hazardous waste. collectandrecycle.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methylcyclopentanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common routes include reductive amination of cyclopentanone derivatives using methylamine and catalysts like sodium cyanoborohydride . Yields (typically 60–85%) depend on solvent polarity (e.g., methanol vs. THF), temperature (25–50°C), and stoichiometric ratios of reactants. Purity is confirmed via GC-MS (retention time ~8.2 min) and H NMR (δ 1.2–1.8 ppm for cyclopentyl protons, δ 2.3 ppm for N–CH) .
Q. Which spectroscopic techniques are critical for characterizing 1-methylcyclopentanamine, and what spectral markers distinguish it from analogs?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : N–H stretching at ~3350 cm and C–N vibrations at 1250 cm.
- Mass Spectrometry : Base peak at m/z 99 (M for CHN) with fragmentation patterns distinguishing it from N-ethyl analogs .
- NMR : C NMR shows cyclopentane carbons at 25–35 ppm and a methylamine carbon at 45 ppm .
Advanced Research Questions
Q. How can contradictory data on 1-methylcyclopentanamine’s biological activity (e.g., neurotransmitter modulation) be resolved?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine affinity) may arise from differences in cell lines (HEK-293 vs. neuronal primary cultures) or ligand concentrations. Meta-analyses using fixed-effect models and sensitivity testing (e.g., Higgins’ I statistic) can identify confounding variables . Radioligand binding assays under standardized conditions (pH 7.4, 25°C) are recommended for reproducibility .
Q. What computational approaches predict 1-methylcyclopentanamine’s reactivity in novel reaction systems (e.g., asymmetric catalysis)?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model steric effects of the cyclopentane ring on enantioselectivity in reactions like Michael additions. Molecular dynamics simulations (AMBER force field) further predict solvent interactions affecting transition states .
Q. How do structural modifications (e.g., halogenation) alter 1-methylcyclopentanamine’s physicochemical properties and bioactivity?
- Methodological Answer : Fluorination at the cyclopentane ring (e.g., 2-fluoro derivative) increases logP by ~0.5 units, enhancing blood-brain barrier permeability. Comparative studies using HPLC-UV (C18 column, acetonitrile/water gradient) quantify solubility changes, while in vitro assays (e.g., microsomal stability tests) evaluate metabolic resistance .
Data Analysis & Experimental Design
Q. What statistical frameworks are optimal for analyzing dose-response relationships in 1-methylcyclopentanamine toxicity studies?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves, with Akaike Information Criterion (AIC) comparing model fit. Outliers are identified via Grubbs’ test (α=0.05), and EC values are reported with 95% confidence intervals .
Q. How can crystallographic data resolve stereochemical ambiguities in 1-methylcyclopentanamine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) determines absolute configuration. R factors below 0.05 and Hirshfeld surface analysis validate packing efficiency and hydrogen-bonding networks .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
